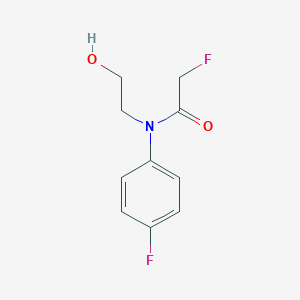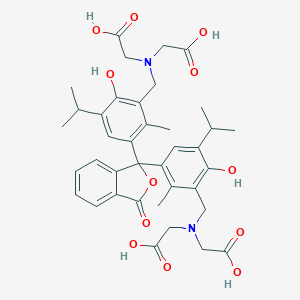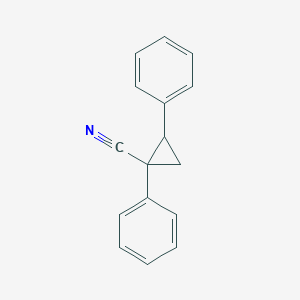
Cyclopropanecarbonitrile, 1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonitrile, 1,2-diphenyl- is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C17H13N. This compound is also known as Difenamizole and is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Cyclopropanecarbonitrile, 1,2-diphenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of certain proteins that are involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
Cyclopropanecarbonitrile, 1,2-diphenyl- has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which makes it a potential treatment for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarbonitrile, 1,2-diphenyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been shown to have a high yield and purity when synthesized using the method described above. However, this compound has some limitations for lab experiments. It is toxic and should be handled with care. It is also expensive, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Cyclopropanecarbonitrile, 1,2-diphenyl-. One potential direction is the further study of its anti-cancer properties. This compound has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another potential direction is the study of its anti-inflammatory properties. This compound could be a potential treatment for various inflammatory diseases, and further research could lead to the development of new anti-inflammatory drugs.
Conclusion
Cyclopropanecarbonitrile, 1,2-diphenyl- is a chemical compound that has various scientific research applications. It is used as an intermediate in the synthesis of various organic compounds and has been studied for its potential anti-cancer and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Cyclopropanecarbonitrile, 1,2-diphenyl- has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of this compound, including the further study of its anti-cancer and anti-inflammatory properties.
Méthodes De Synthèse
Cyclopropanecarbonitrile, 1,2-diphenyl- can be synthesized by reacting 2-benzylidenemalononitrile with cyclopropanol in the presence of a base. The reaction yields the desired product with a high yield and purity. This method is commonly used in the laboratory to synthesize this compound.
Applications De Recherche Scientifique
Cyclopropanecarbonitrile, 1,2-diphenyl- has various scientific research applications. It is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. This compound has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Numéro CAS |
10224-14-3 |
|---|---|
Nom du produit |
Cyclopropanecarbonitrile, 1,2-diphenyl- |
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1,2-diphenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H13N/c17-12-16(14-9-5-2-6-10-14)11-15(16)13-7-3-1-4-8-13/h1-10,15H,11H2 |
Clé InChI |
MIVVDTYTHSYGAF-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
1,2-Diphenylcyclopropanecarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



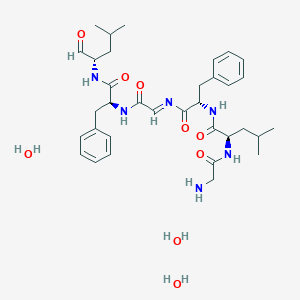
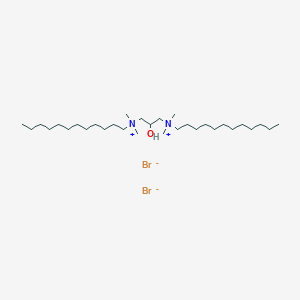
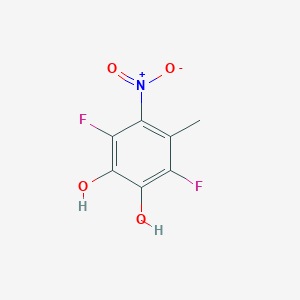
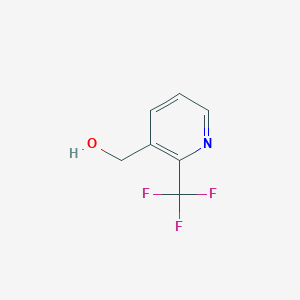
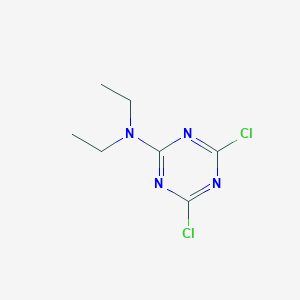
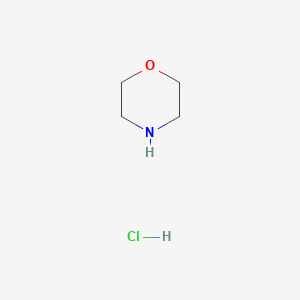
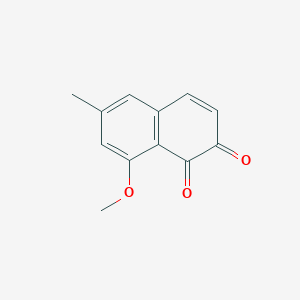
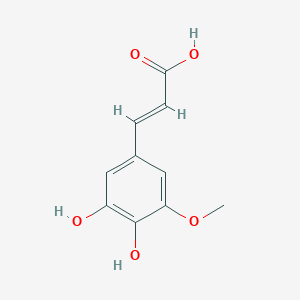
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

